FMOC-DL-styrylalanine

Description

BenchChem offers high-quality FMOC-DL-styrylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-styrylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

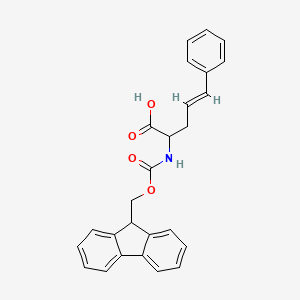

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-DL-styrylalanine spectroscopic data analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of Fmoc-DL-styrylalanine

Introduction: The Imperative for Rigorous Characterization

N-(9-Fluorenylmethoxycarbonyl)-DL-3-styrylalanine (Fmoc-DL-styrylalanine) is a non-canonical amino acid of significant interest in peptide chemistry and drug development. Its unique structure, incorporating the bulky Fmoc protecting group and a conjugated styryl side chain, allows for the synthesis of peptides with novel conformational properties and functionalities. As with any high-value synthetic component, particularly in the context of therapeutic development, unequivocal confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for scientific validity.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the multi-faceted spectroscopic analysis of Fmoc-DL-styrylalanine. We will move beyond a simple recitation of data, providing a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of data interpretation across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring that the data obtained is both accurate and reliable.

Molecular Structure and Analytical Blueprint

A clear understanding of the molecular architecture is paramount before delving into spectroscopic data. The structure of Fmoc-DL-styrylalanine contains several distinct regions, each with a unique spectroscopic signature.

Caption: Molecular structure of Fmoc-DL-styrylalanine with key groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution.[1] It provides detailed information on the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like Fmoc-DL-styrylalanine, both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Rationale: Experimental Design

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent for Fmoc-amino acids.[1] Its high polarity effectively dissolves the molecule, and, crucially, its low proton exchange rate allows for the observation of labile protons, such as the carboxylic acid (COOH) and amide (NH) protons, which are often invisible in solvents like D₂O or CDCl₃. High-field NMR (≥400 MHz) is recommended to resolve the complex, overlapping signals in the aromatic region.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of Fmoc-DL-styrylalanine and dissolve it in approximately 0.6 mL of DMSO-d6 in a standard 5 mm NMR tube.[1]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation and Analysis

The NMR spectra are interpreted by assigning each signal to a specific proton or carbon in the molecule.

The proton NMR spectrum can be divided into three main regions:

-

Downfield Region (>10 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH) is expected here. Its presence is a key indicator of the free acid form.

-

Aromatic & Amide Region (7.0 - 9.0 ppm): This is the most complex region.

-

Fmoc Protons: The eight aromatic protons of the fluorenyl group typically appear as a series of multiplets between 7.3 and 7.9 ppm.[1][2]

-

Styryl Protons: The five protons of the styryl phenyl group will also resonate in this region, likely overlapping with the Fmoc signals.[3]

-

Vinyl Protons: The two protons of the C=C double bond form an AX or AB system and are highly characteristic, appearing between 6.0 and 7.5 ppm.[4] The large coupling constant (J ≈ 15-16 Hz) is indicative of a trans stereochemistry.[5]

-

Amide Proton (NH): A doublet, resulting from coupling to the α-proton, is expected around 7.9 ppm.[1]

-

-

Aliphatic Region (2.5 - 4.5 ppm):

-

Fmoc CH and CH₂: The methine (CH) and methylene (CH₂) protons of the Fmoc group appear as a multiplet around 4.2-4.3 ppm.[1]

-

α-Proton (α-CH): The proton on the chiral center will appear as a multiplet, coupled to both the NH proton and the β-protons.

-

β-Protons (β-CH₂): These two diastereotopic protons will appear as a multiplet, likely around 3.0 ppm.[1]

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.7 | Broad Singlet | 1H | COOH |

| ~7.9 | Doublet | 1H | NH |

| 7.3 - 7.9 | Multiplet | 13H | Aromatic (Fmoc & Styryl) |

| 6.2 - 6.8 | Multiplet | 2H | Vinyl (CH=CH) |

| ~4.2 - 4.3 | Multiplet | 3H | CH & CH₂ (Fmoc) |

| ~4.1 - 4.2 | Multiplet | 1H | α-CH (Alanine) |

| ~3.0 | Multiplet | 2H | β-CH₂ (Alanine side chain) |

The carbon spectrum provides complementary information and confirms the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C OOH (Carboxylic Acid) |

| ~156 | C =O (Urethane) |

| ~144, ~141 | Quaternary Carbons (Fmoc) |

| ~136 | Quaternary Carbon (Styryl) |

| 120 - 135 | Aromatic & Vinyl CHs (Fmoc & Styryl) |

| ~66 | C H₂ (Fmoc) |

| ~55 | α-C H (Alanine) |

| ~47 | C H (Fmoc) |

| ~37 | β-C H₂ (Alanine side chain) |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[6] For Fmoc-DL-styrylalanine, IR spectroscopy provides a unique "fingerprint" that confirms the presence of the critical amide, carboxylic acid, and aromatic moieties.

Expertise & Rationale: Experimental Design

Attenuated Total Reflectance (ATR) is the modern method of choice for analyzing solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic region (1500-4000 cm⁻¹) where the key functional group stretches appear.

Experimental Protocol: ATR-IR Analysis

-

Background Collection: Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid Fmoc-DL-styrylalanine sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.[1]

-

Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify the key absorption bands and assign them to their corresponding functional groups.

Data Interpretation and Analysis

The IR spectrum is characterized by several strong, diagnostic absorption bands.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid .

-

N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide in the urethane linkage.

-

C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O Stretches: This region is critical. Two distinct carbonyl peaks are expected:

-

A strong band around 1720-1740 cm⁻¹ for the carboxylic acid C=O .

-

Another strong band around 1690-1710 cm⁻¹ for the urethane C=O . The exact positions can vary due to hydrogen bonding.[1]

-

-

C=C Stretches: Peaks of medium intensity in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching of the fluorenyl and styryl aromatic rings .

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium, Sharp | N-H stretch (Amide) |

| >3000 | Weak-Medium | Aromatic C-H stretch |

| <3000 | Weak-Medium | Aliphatic C-H stretch |

| ~1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1700 | Strong, Sharp | C=O stretch (Urethane) |

| 1450-1600 | Medium | C=C stretch (Aromatic) |

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[7] It works by ionizing the molecule and then measuring its mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a molecular formula, offering an exceptionally high degree of confidence in the compound's identity.

Expertise & Rationale: Experimental Design

Electrospray Ionization (ESI) is the preferred ionization method for molecules like Fmoc-amino acids.[8] It is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The analysis can be run in both positive and negative ion modes to gather complementary information.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Fmoc-DL-styrylalanine (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for HRMS). Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Positive Ion Mode Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.

-

Negative Ion Mode Acquisition: Switch to negative ion mode and acquire the spectrum. Look for the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): To confirm the structure, select the molecular ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[8]

Data Interpretation and Analysis

The molecular formula of Fmoc-DL-styrylalanine is C₂₆H₂₃NO₄, giving it a monoisotopic molecular weight of 413.1627 g/mol .

-

Full Scan MS:

-

In positive mode , the primary ion observed should be [M+H]⁺ at m/z 414.1700 . A sodium adduct [M+Na]⁺ at m/z 436.1520 is also common.

-

In negative mode , the deprotonated molecule [M-H]⁻ should be observed at m/z 412.1554 .

-

-

Tandem MS (MS/MS) Fragmentation: The fragmentation of Fmoc-protected amino acids is well-characterized.[8] The most common fragmentation pathway involves the loss of the dibenzofulvene moiety from the Fmoc group.

Caption: Predicted ESI-MS/MS fragmentation pathway for Fmoc-DL-styrylalanine.

| Ion Type | Mode | Calculated m/z | Observation |

| [M+H]⁺ | Positive | 414.1700 | Confirms molecular weight |

| [M+Na]⁺ | Positive | 436.1520 | Common adduct, supports MW assignment |

| [M-H]⁻ | Negative | 412.1554 | Confirms molecular weight in negative mode |

| [M+H - C₁₃H₁₀]⁺ | MS/MS | 248.1022 | Characteristic loss of dibenzofulvene from Fmoc |

| [M+H - C₁₄H₁₀O₂]⁺ | MS/MS | 204.1070 | Subsequent loss of CO₂ from the remaining fragment |

Conclusion

The comprehensive spectroscopic analysis of Fmoc-DL-styrylalanine via NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and quality control. ¹H and ¹³C NMR spectroscopy meticulously map the covalent framework of the molecule. IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular weight and formula, with tandem MS confirming the connectivity of the key structural motifs. Together, these techniques form an indispensable analytical workflow, ensuring that the material used in research and development is of the highest possible purity and integrity.

References

-

Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

-

Chirikjian, J. G., & Anfinsen, C. B. (1971). Infrared spectra of amino acids and their derivatives. Analytical Biochemistry, 42(1), 22-30. [Link]

-

Goormaghtigh, E., & Ruysschaert, J. M. (2006). The infrared absorption of amino acid side chains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(6), 743-755. [Link]

-

Feairheller, W. R., & Miller, J. T. (1970). Infrared Spectra of Amino Acids and Simple Polypeptides. Defense Technical Information Center. [Link]

-

NIST Chemistry WebBook. (n.d.). Infrared Spectrum Data. National Institute of Standards and Technology. [Link]

-

Feng, R., Wang, M., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews. [Link]

-

Aapptec. (n.d.). Fmoc-D-Ala(Styryl)-OH. Aapptec. [Link]

-

Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]

-

Peking University. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. College of Chemistry and Molecular Engineering. [Link]

-

Bazewicz, C. G., et al. (2016). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D, Biological Crystallography, 72(Pt 1), 63–73. [Link]

-

Sebra, D. A., et al. (2012). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 66(4), 223-226. [Link]

-

Hari, B. V., & Sridhar, V. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(10), 1041-1048. [Link]

-

Ouédraogo, J. C. W., et al. (2010). Styrylpyrylium Salts: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy. [Link]

-

Aguilar, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7549. [Link]

-

Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, ¹H and ¹³C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160. [Link]

-

Al-Warhi, T., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Organic & Biomolecular Chemistry, 10(40), 8036-8039. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Catalysis Science & Technology. [Link]

-

Al-Masum, M., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2286–2297. [Link]

-

Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6599–6613. [Link]

-

Eissler, S., et al. (2016). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Chemical Communications, 52(43), 7048-7051. [Link]

-

ResearchGate. (n.d.). The aliphatic region of the ¹H NMR spectrum of Fmoc-Ala-Ile-NH₂. [Link]

-

Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Lussier, F., et al. (2023). Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data. Scientific Reports, 13(1), 1618. [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

-

Aapptec. (n.d.). Fmoc-D-Ala(Styryl)-OH [215190-23-1]. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Fmoc-L-Ala (2 mM) in the absence (red) and presence.... [Link]

-

precisionFDA. (n.d.). FMOC-DL-ALANINE. [Link]

-

mzCloud. (2015). FMOC-L-α-alanine. [Link]

-

Diem, M. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Applied Sciences, 13(19), 10931. [Link]

-

Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Spectroscopy, 30(4), 26-36. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Alanine at BMRB. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Next Generation of Therapeutics: The Strategic Implementation of Unnatural Amino Acids

Executive Summary: Solving the Peptide Paradox

Peptides occupy a privileged chemical space, bridging the gap between small molecules (<500 Da) and biologics (>5000 Da). However, native peptides suffer from the "Peptide Paradox": they exhibit exquisite potency and selectivity but possess poor pharmacokinetic (PK) profiles due to rapid proteolytic degradation and low membrane permeability.

The strategic incorporation of Unnatural Amino Acids (UAAs) is not merely a structural modification; it is a re-engineering of the peptide backbone to decouple biological activity from metabolic instability. This guide details the technical implementation of UAAs to overcome these barriers, focusing on synthetic protocols, structural consequences, and therapeutic validation.

Part 1: The Chemical Toolbox – Structural Classification & Utility

The selection of a UAA must be hypothesis-driven. We categorize UAAs based on the specific pharmacological barrier they address.

Table 1: Functional Classification of Common UAAs

| UAA Class | Representative Examples | Structural Effect | Primary Therapeutic Utility |

| N-Methylated | N-Me-Ala, N-Me-Leu | Removes H-bond donor; induces cis/trans isomerism. | Permeability: Lowers desolvation energy to cross membranes (e.g., Cyclosporin A). |

| Aib (Aminoisobutyric acid), Deg | Restricts | Stability: Sterically blocks protease access; rigidifies bioactive conformation. | |

| Adds methylene to backbone; alters H-bond register. | Proteolytic Resistance: Unrecognized by endogenous proteases; creates "foldamers." | ||

| Bio-orthogonal | Azidohomoalanine, Propargylglycine | Introduces reactive handles (-N | Conjugation: Site-specific labeling, PEGylation, or "click" stapling. |

| Olefinic | (S)-4-pentenyl-Ala | Side-chain alkene for metathesis. | Stapling: Covalent macrocyclization to enforce helicity. |

Part 2: Chemical Synthesis – Overcoming Steric Hindrance in SPPS

Incorporating UAAs, particularly sterically hindered variants like Aib or N-methylated residues, often leads to "difficult sequences" in Solid Phase Peptide Synthesis (SPPS). The steric bulk protects the amide bond from proteolysis but also prevents efficient coupling during synthesis.

Critical Protocol: Coupling Sterically Hindered UAAs

Standard carbodiimide activation (DIC/Oxyma) is often insufficient for consecutive hindered residues (e.g., Aib-Aib or N-Me-X to N-Me-Y).

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Workflow:

-

Resin Selection: Use ChemMatrix or PEG-PS resins. Their superior swelling properties in polar solvents allow better diffusion of bulky activated esters compared to standard polystyrene.

-

Activation: Pre-activate the UAA (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) for exactly 30 seconds before adding to the resin. Do not age the activated ester longer, as guanidinium formation can occur.

-

Coupling Conditions:

-

Microwave: 75°C for 10 minutes (Standard).

-

Difficult Junctions (e.g., Aib-Aib): Double couple at 75°C (2 x 10 min).

-

Cysteine/Histidine: Limit to 50°C to prevent racemization.

-

-

Monitoring: Perform a chloranil test (for secondary amines) rather than a Kaiser test (primary amines) to verify coupling completion after N-methylated residues.

Visualization: SPPS Decision Logic for UAA Incorporation

The following diagram outlines the decision process for reagent selection based on steric complexity.

Part 3: Biological Synthesis – Genetic Code Expansion[2][3][4][5]

For proteins or peptides too large for SPPS (>50 residues), Genetic Code Expansion (GCE) allows the ribosomal incorporation of UAAs in living cells. This relies on "Amber Suppression," hijacking the UAG stop codon.

Mechanism of Action

The system requires an orthogonal pair :

-

tRNA

: A suppressor tRNA with a CUA anticodon that recognizes the UAG stop codon but is not recognized by endogenous synthetases. -

aaRS (Aminoacyl-tRNA Synthetase): An engineered enzyme that charges the tRNA

only with the specific UAA and ignores all natural amino acids.

Visualization: Orthogonal Translation Pathway

This diagram illustrates how the orthogonal machinery interfaces with the host's central dogma.

Part 4: Structural Constraint – Peptide Stapling Protocol

Peptide stapling uses olefin-bearing UAAs (e.g., (S)-4-pentenyl-alanine) at positions

Validated RCM Protocol on Resin

Pre-requisite: Synthesis of peptide containing two olefinic UAAs.

-

Solvent Exchange: Wash resin 3x with anhydrous 1,2-dichloroethane (DCE). DCM is volatile and can cause catalyst precipitation.

-

Catalyst Preparation: Dissolve Grubbs Catalyst (1st Gen or Hoveyda-Grubbs 2nd Gen) in degassed DCE (10 mM concentration).

-

Reaction: Add catalyst solution to resin.[1][2]

-

Critical Factor: Reaction must be performed under inert gas (

or Ar). Oxygen deactivates the Ruthenium carbene. -

Duration: 2 hours at Room Temperature.

-

-

Iteration: Drain and repeat the catalyst addition step to ensure high conversion (>95%).

-

Wash: Extensive washing with DMSO (to remove Ru traces) followed by DCM.

Why it works: The covalent brace reduces the entropic penalty of folding, increasing binding affinity to targets (e.g., MDM2/p53) and shielding the amide backbone from proteases.

Part 5: Therapeutic Impact – The Permeability Mechanism

The most profound impact of UAAs is on membrane permeability .

The N-Methylation Effect

Passive membrane diffusion requires a molecule to shed its water shell (desolvation).

-

Natural Peptide: Every amide bond (-NH-CO-) is a hydrogen bond donor. Desolvating these bonds costs significant energy (~5-6 kcal/mol per bond).

-

N-Methylated Peptide:

-

Eliminates H-bond Donor: Replacing -NH- with -N(Me)- removes the need to break a water bond.

-

Conformational Locking: N-methylation restricts the

angles, pre-organizing the peptide into a conformation that hides polar groups internally (the "Chameleon Effect").

-

Case Study: Cyclosporin A Cyclosporin A is a cyclic undecapeptide containing 7 N-methylated residues.[3]

-

In Water: It adopts an "open" conformation to interact with solvent.[3]

-

In Lipid Membrane: It flips to a "closed" conformation, sequestering all polar groups inside the ring, effectively becoming a grease ball that slides through the membrane.

References

-

Unnatural Amino Acids in Drug Discovery. Vertex AI Search / NIH. Available at: [Link]

-

Genetic Code Expansion: Recent Developments. Chemical Reviews (ACS). Available at: [Link]

-

Improvement on Permeability of Cyclic Peptides via N-Methylation. Marine Drugs / NIH PMC. Available at: [Link]

Sources

preliminary biological activity of styrylalanine-containing peptides

An In-Depth Technical Guide to the Preliminary Biological Activity of Styrylalanine-Containing Peptides

Introduction

In the landscape of modern therapeutics, bioactive peptides represent a frontier of significant promise, offering high specificity and potent biological effects. However, native peptides often suffer from limitations such as poor metabolic stability and limited bioavailability, which can curtail their clinical utility[1]. A key strategy to overcome these challenges is the incorporation of non-natural amino acids into peptide sequences[2][3]. This approach can enhance resistance to enzymatic degradation, improve conformational stability, and introduce novel functionalities[4].

This guide focuses on peptides containing styrylalanine, a non-natural aromatic amino acid characterized by a vinyl benzene side chain. The introduction of this rigid, hydrophobic, and conjugated moiety can profoundly influence a peptide's physicochemical properties and its interaction with biological targets. We will provide a technical overview of the synthesis, preliminary biological activities, and proposed mechanisms of action for this emerging class of peptidomimetics, aimed at researchers, scientists, and drug development professionals.

Synthesis and Characterization of Styrylalanine-Containing Peptides

The primary method for assembling styrylalanine-containing peptides is Solid Phase Peptide Synthesis (SPPS), typically employing the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away after each step[5].

The core of the process involves a repeated cycle of deprotection and coupling. The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a piperidine solution. The next Fmoc-protected amino acid (in this case, Fmoc-styrylalanine-OH) is then activated by a coupling agent (e.g., HBTU/HOBt) and added to the reaction vessel to form a new peptide bond[5]. This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers[5].

Causality in Synthesis: The choice of the Fmoc/t-Bu strategy is deliberate; its milder deprotection conditions compared to the older Boc/Bzl strategy are more compatible with complex and sensitive non-natural residues. The use of 2-chlorotrityl chloride resin can be advantageous as it allows for cleavage under mild acidic conditions that keep side-chain protecting groups intact if needed, and it helps prevent side reactions like diketopiperazine formation for certain sequences[5].

Final characterization and purity assessment are critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide and assess its purity, while mass spectrometry (MS) confirms the correct molecular weight and, by extension, the identity of the synthesized peptide[6].

Preliminary Biological Activity

The unique structural features of styrylalanine can confer potent biological activities, including anticancer and antimicrobial effects. Its aromaticity also suggests a potential for antioxidant activity.

Anticancer Activity

The development of novel anticancer peptides (ACPs) is a promising therapeutic strategy, often leveraging the differences between cancerous and normal cell membranes[7]. The incorporation of a hydrophobic and rigid moiety like styrylalanine can significantly enhance a peptide's ability to selectively interact with and disrupt cancer cells or interfere with key intracellular signaling pathways[8].

Quantitative Data Summary

| Peptide Derivative | Target Cell Line | IC50 (µM) | Hemolytic Activity (MHC in µg/mL) | Selectivity Index (MHC/IC50) |

| Parent Peptide | HeLa | >100 | >200 | - |

| Styryl-Modified Peptide | HeLa | 15 | >200 | >13.3 |

| Alkyl-Modified Peptide | HeLa | 50 | >200 | >4.0 |

| Table 1: Comparative in vitro anticancer and hemolytic activities. Data suggests the styryl modification significantly enhances anticancer potency against HeLa cells while maintaining low toxicity towards human red blood cells, leading to a superior selectivity index[8]. |

Proposed Mechanism of Action: NF-κB Pathway Inhibition

A key target in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the transcription of genes involved in cell survival and proliferation[8]. The rigid and hydrophobic nature of the styryl group may facilitate the peptide's binding to components of this cascade, such as the IκB kinase (IKK) complex. By inhibiting IKK, the peptide prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the activation of pro-survival genes[8].

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effect of styrylalanine-containing peptides on cancer cell lines[9].

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in logarithmic growth phase into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of serum-containing medium. Incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare a series of dilutions of the styrylalanine peptide in serum-free medium. Remove the old medium from the wells and add 200 µL of the peptide solutions to triplicate wells. Include wells with serum-free medium alone as a negative control.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against peptide concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity

With the rise of antibiotic resistance, antimicrobial peptides (AMPs) are being investigated as a critical alternative[10]. Modifications that enhance the interaction of AMPs with negatively charged bacterial membranes can lead to increased efficacy[8][11]. The hydrophobicity of the styryl group can bolster this interaction, leading to membrane disruption and bacterial cell death.

Quantitative Data Summary

| Peptide Derivative | E. coli MIC (µM) | S. aureus MIC (µM) |

| Parent Peptide | 64 | 128 |

| Styryl-Modified Peptide | 8 | 16 |

| Alkyl-Modified Peptide | 32 | 64 |

| Table 2: Comparative in vitro antimicrobial activity (Minimum Inhibitory Concentration). The styryl modification demonstrates a significant improvement in potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[8]. |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit visible bacterial growth[11][12].

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli or S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a two-fold serial dilution of the styrylalanine peptide in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Potential Antioxidant Activity

Free radicals and other reactive oxygen species (ROS) contribute to oxidative stress, which is implicated in numerous diseases. Peptides containing aromatic amino acids such as tyrosine, tryptophan, and phenylalanine are known to possess antioxidant properties, as their side chains can donate a hydrogen atom or an electron to stabilize free radicals[13][14]. The conjugated π-system of styrylalanine makes it a plausible candidate for potent radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical[15][16].

-

Reagent Preparation: Prepare a solution of DPPH in ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Dissolve the styrylalanine peptide in deionized water or a suitable buffer to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate, mix the peptide solutions with the DPPH solution. A typical ratio is 50 µL of peptide sample to 150 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.

Conclusion and Future Directions

The incorporation of the non-natural amino acid styrylalanine into peptide backbones is a promising strategy for developing novel therapeutic agents. Preliminary data indicates that this modification can significantly enhance both anticancer and antimicrobial activities, yielding peptides with high potency and improved selectivity[8]. The rigid, hydrophobic nature of the styryl group appears crucial for these enhanced bioactivities, potentially by facilitating membrane interactions and inhibiting key signaling pathways like NF-κB[8]. Furthermore, its structural similarity to other aromatic amino acids suggests a strong potential for antioxidant activity.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms, particularly for antimicrobial action, to understand the basis of its potency.

-

Structural Optimization: Synthesizing a library of styrylalanine-containing analogues to establish clear structure-activity relationships (SAR) and optimize for potency and selectivity.

-

Fluorescent Properties: The conjugated styryl system likely possesses intrinsic fluorescent properties. Exploring its use as a built-in, label-free probe could aid in cellular uptake and localization studies, a significant advantage in drug development research[17][18].

By systematically exploring these avenues, the full therapeutic potential of styrylalanine-containing peptides can be unlocked, paving the way for a new class of powerful and versatile peptide-based drugs.

References

-

Novel Anti-Cancer Peptides Comprising Three Amino Acids. Semantic Scholar. [Link]

-

Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI. [Link]

-

Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage. Frontiers. [Link]

-

Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae. PMC. [Link]

-

Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. MDPI. [Link]

-

Anticancer properties of peptides and protein hydrolysates derived from Asian water monitor (Varanus salvator) serum. PMC. [Link]

-

Methods used to assess some biological activities of peptides and protein hydrolysates. ResearchGate. [Link]

-

Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). PMC. [Link]

-

Enzymatic Degradation Studies: Assessing Peptide Stability. LinkedIn. [Link]

-

Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. PMC. [Link]

-

Antimicrobial Activity of a 14-Residue Synthetic Peptide against Foodborne Microorganisms. Scilit. [Link]

-

Therapeutic Potential of Stylissatin A and Related Cyclic Peptides From Marine Sponges. Pept Sci. [Link]

-

Peptide Synthesis. Springer Nature Experiments. [Link]

-

Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. [Link]

-

Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

-

The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. PMC. [Link]

-

Fluorescent Amino Acid Initiated De Novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. ChemRxiv. [Link]

-

Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]

-

Synthetic Peptides with Antimicrobial Activity. FDA. [Link]

-

Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. The Royal Society. [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

-

Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]

-

Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for DirectOne-Step Surface Coating. Semantic Scholar. [Link]

-

Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC. [Link]

-

Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]

-

Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. MDPI. [Link]

-

Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. [Link]

-

Peptide Stability in Formulations | R&D Guide for Success. LinkedIn. [Link]

-

Synthesis of a Fluorescent Amino Acid. Aapptec Peptides. [Link]

-

Total synthesis, structural, and biological evaluation of stylissatin A and related analogs. PubMed. [Link]

-

(PDF) Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). ResearchGate. [Link]

- Building blocks for difficult peptide synthesis and method of making thereof.

-

Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability*. PubMed. [Link]

-

Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC. [Link]

-

Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. DSpace@MIT. [Link]

Sources

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy [mdpi.com]

- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 6. usp.org [usp.org]

- 7. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fda.gov [fda.gov]

- 11. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage [frontiersin.org]

- 16. Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability* - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of Fmoc-DL-Styrylalanine

Topic: Fmoc-DL-styrylalanine Solubility in Common Organic Solvents Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Peptide Chemists, and Process Engineers

Executive Summary

Fmoc-DL-styrylalanine (Fmoc-Sty-OH) is a hydrophobic, unnatural amino acid derivative utilized in the synthesis of peptidomimetics, stapled peptides, and protease inhibitors. Characterized by the bulky, aromatic styryl side chain (phenyl-CH=CH-), this residue introduces significant lipophilicity and steric rigidity to peptide backbones.

While standard Fmoc-amino acids exhibit predictable solubility in polar aprotic solvents, the enhanced hydrophobicity of the styryl moiety requires precise solvent selection to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated solubility profile, dissolution protocols, and troubleshooting strategies to ensure high-efficiency coupling.

Chemical & Physical Profile

Understanding the physicochemical basis of solubility is prerequisite to experimental design.

-

Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-DL-styrylalanine

-

Molecular Formula: C

H -

Molecular Weight: ~413.47 g/mol

-

Hydrophobicity (LogP): Predicted > 4.0 (High). The styryl group adds significant non-polar surface area compared to Phenylalanine.

-

Stereochemistry: The DL designation indicates a racemic mixture. While solubility in solution is generally comparable to the pure L-isomer, racemates may exhibit different crystallization kinetics upon saturation or cooling.

Solubility Profile in Organic Solvents[2][3]

The following data categorizes solvents based on their efficacy for dissolving Fmoc-DL-styrylalanine at standard SPPS concentrations (0.1 M – 0.5 M).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic (Primary) | DMF (N,N-Dimethylformamide) | Excellent | Standard SPPS Solvent. Soluble > 0.5 M. Recommended for stock solution preparation. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | Superior for preventing on-resin aggregation. Recommended for long peptides or difficult sequences. | |

| DMSO (Dimethyl Sulfoxide) | High | Used as a co-solvent (up to 10-20%) to disrupt secondary structure formation (β-sheets). | |

| Chlorinated | DCM (Dichloromethane) | Moderate to Good | Good for resin swelling and loading.[2] May require lower concentrations (< 0.2 M) compared to DMF. |

| Ethers / Alkanes | Diethyl Ether, Hexane | Insoluble | Precipitation Agents. Used to crash the product out of solution during purification. |

| Protic | Water, Methanol | Insoluble / Poor | Water will cause immediate precipitation. Alcohols are generally avoided during coupling to prevent esterification. |

Mechanism of Action

-

DMF/NMP: These solvents possess high dielectric constants and dipole moments, effectively solvating the polar carbamate (Fmoc) and amide backbone while accommodating the hydrophobic styryl side chain through van der Waals interactions.

-

DCM: While excellent for solubilizing the hydrophobic side chain, DCM is less effective at disrupting intermolecular hydrogen bonding between Fmoc groups, potentially leading to gelation at high concentrations.

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Objective: Prepare a stable stock solution for automated or manual coupling.

-

Weighing: Weigh the required amount of Fmoc-DL-styrylalanine into a clean, dry scintillation vial.

-

Solvent Addition: Add DMF (peptide synthesis grade, amine-free) to achieve 75% of the final volume.

-

Vortexing: Vortex vigorously for 30–60 seconds. The solution should turn clear.

-

Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

-

Caution: Prolonged sonication can heat the solvent; ensure temperature stays < 35°C to prevent Fmoc degradation.

-

-

Final Adjustment: Add remaining DMF to reach target volume.

Protocol B: Handling "Difficult" Sequences (Aggregation Mitigation)

Objective: Dissolve Fmoc-DL-styrylalanine for coupling to a resin-bound peptide prone to aggregation (e.g., hydrophobic clusters).

-

Co-Solvent Strategy: Use a solvent mixture of NMP/DMSO (4:1) or DMF/DMSO (4:1) .

-

Why: DMSO disrupts hydrogen bond networks that cause aggregation (β-sheet formation) on the resin, while the styryl side chain remains soluble in the NMP/DMF component.

-

-

Chaotropic Salts: If solubility is achieved but coupling is poor, add 0.4 M LiCl to the solvent mixture. This further disrupts intermolecular interactions.

Visualization of Workflows

Figure 1: Dissolution & Troubleshooting Workflow

This decision tree outlines the logical steps for preparing Fmoc-DL-styrylalanine solutions, ensuring scientific rigor in handling insolubility.

Caption: Logical workflow for dissolving hydrophobic Fmoc-amino acids, prioritizing mechanical agitation before thermal or chemical intervention to preserve reagent integrity.

Figure 2: SPPS Solvent Selection Strategy

A guide for selecting the optimal solvent environment based on peptide sequence difficulty and Fmoc-Styrylalanine hydrophobicity.

Caption: Strategic solvent selection matrix for optimizing coupling efficiency of hydrophobic residues like Fmoc-DL-styrylalanine.

Critical Considerations & Troubleshooting

Stability and Storage[5]

-

Hydrolysis: Fmoc-amino acids are sensitive to moisture. While DMF is the solvent of choice, it is hygroscopic. Always use fresh, high-quality DMF to prevent slow hydrolysis of the active ester during coupling.

-

Racemization: As a DL-mixture, the reagent is already racemic. However, excessive base (e.g., high concentrations of DIEA) or heat (>50°C) during dissolution can lead to decomposition or side reactions. Keep dissolution temps below 40°C.

"Magic Mixture" for High Loading

For applications requiring high resin loading, a mixture of DCM and DMF (1:1) is often superior to pure DMF. DCM swells polystyrene resins (like Wang or 2-CTC) effectively, allowing the bulky Fmoc-Styrylalanine better access to the reactive sites, while DMF maintains the solubility of the activated amino acid.

References

-

BenchChem. (2025).[3] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Solvent Compatibility. Retrieved from

-

Albericio, F., et al. (2021).[4] Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from

-

PubChem. (2025). Fmoc-L-styrylalanine Compound Summary. Retrieved from

Sources

A Senior Application Scientist's Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), establishing itself as the cornerstone of modern peptide chemistry.[1][] Its lability to mild basic conditions, coupled with its stability in acidic environments, provides an orthogonal protection strategy that is paramount for the synthesis of complex and sensitive peptides.[3][4] This in-depth technical guide provides a comprehensive exploration of Fmoc-protected amino acids in peptide synthesis. It delves into the fundamental principles of the Fmoc-based strategy, detailed experimental workflows, and expert insights into overcoming common synthetic challenges. This document is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to leverage the full potential of Fmoc chemistry for the efficient and high-purity synthesis of peptides.[5]

The Core Principle: Orthogonality and the Fmoc Group

In the intricate process of assembling a peptide, the various reactive functional groups of the amino acid building blocks must be selectively masked and unmasked.[3][6] The success of peptide synthesis hinges on the concept of an orthogonal protection strategy , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][] This allows for the precise and sequential elongation of the peptide chain.

The primary functional groups requiring protection are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids.[3] The Fmoc group is the most widely used protecting group for the α-amino group in modern SPPS.[]

Key Characteristics of the Fmoc Group:

-

Base Lability: The Fmoc group is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][8]

-

Acid Stability: It remains stable under the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin support.[9]

-

UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be utilized for real-time monitoring of the deprotection step.[10][11]

This strategic combination of properties makes the Fmoc group a cornerstone of a highly effective orthogonal protection scheme in SPPS.[3]

The Chemistry of Fmoc Protection and Deprotection

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][10]

The removal of the Fmoc group, or deprotection, is a critical and repeated step in the SPPS cycle. It proceeds via a base-catalyzed β-elimination mechanism.[4][12]

Mechanism of Fmoc Deprotection with Piperidine:

-

A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

-

This initiates a β-elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amino group of the peptide.

-

The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[4][13]

This rapid and efficient deprotection is essential for maintaining the integrity of the growing peptide chain and ensuring high yields.

The Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[14][15] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[15][16]

The SPPS cycle can be broken down into the following key steps:

-

Resin Selection and Swelling: The choice of resin is critical and depends on the C-terminal functionality of the desired peptide (acid or amide). The resin must then be swelled in a suitable solvent, typically DMF or N-methylpyrrolidone (NMP), to ensure efficient diffusion of reagents.[1]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed using a solution of a weak base, most commonly 20% piperidine in DMF.[1][8]

-

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the growing peptide chain.[17][18]

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: A qualitative test, such as the Kaiser (ninhydrin) test, is often performed to confirm the completion of the coupling reaction.[19]

These steps are repeated for each amino acid in the desired sequence.

Visualizing the Fmoc-SPPS Cycle

The cyclical nature of Fmoc-SPPS is fundamental to its efficiency and can be visualized as follows:

Caption: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Components and Methodologies

Amino Acid Activation and Coupling Reagents

The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[17][20] The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[21]

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[21][22]

-

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a low risk of racemization.[20][23]

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and popular choices, especially for difficult couplings.[20][22][23]

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, but can lead to racemization; requires additives like HOBt.[21][24] |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization risk.[20][23] |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Excellent coupling efficiency, low side-product formation, suitable for complex sequences.[20][22][23] |

The selection of the appropriate coupling reagent depends on factors such as the specific amino acid sequence, the potential for steric hindrance, and the desired level of purity.

Side-Chain Protecting Groups: The Orthogonal Strategy in Practice

While the Fmoc group protects the α-amino group, the reactive side chains of many amino acids must also be protected to prevent unwanted side reactions.[3][10] These side-chain protecting groups must be stable to the basic conditions used for Fmoc deprotection and are typically removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[10][25]

This difference in cleavage chemistry is the essence of the orthogonal protection strategy.

| Amino Acid | Common Side-Chain Protecting Group | Cleavage Condition |

| Aspartic Acid, Glutamic Acid | tert-Butyl (tBu) | Acid (TFA) |

| Lysine, Tryptophan | tert-Butoxycarbonyl (Boc) | Acid (TFA) |

| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid (TFA) |

| Cysteine, Histidine, Serine, Threonine, Tyrosine | Trityl (Trt), tert-Butyl (tBu) | Acid (TFA) |

The careful selection of a compatible set of side-chain protecting groups is crucial for the successful synthesis of complex peptides.[3][6]

Cleavage from the Resin and Final Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups.[14][26] This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[25][26]

During this process, the cleaved side-chain protecting groups can generate reactive carbocations that can modify sensitive amino acid residues.[26] To prevent these side reactions, a "cleavage cocktail" containing a mixture of scavengers is added to the TFA.[25][26]

Common Cleavage Cocktail Components:

-

Water: Scavenges t-butyl cations.[25]

-

Triisopropylsilane (TIS): Scavenges trityl and Pbf cations.[25]

-

1,2-Ethanedithiol (EDT): Reduces oxidation of Cysteine and Methionine.[25]

-

Phenol: Protects Tyrosine and Tryptophan from oxidation.[25]

A widely used general-purpose cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and EDT.[27] However, for many sequences, a simpler mixture of TFA, TIS, and water is sufficient.[27]

Troubleshooting and Advanced Considerations

Despite the robustness of the Fmoc-SPPS methodology, challenges can arise, particularly with "difficult sequences."[28]

Peptide Aggregation

During synthesis, growing peptide chains can aggregate, leading to incomplete reactions and low yields.[29][30] This is particularly common with hydrophobic sequences or those prone to forming secondary structures like β-sheets.[29][30]

Strategies to Mitigate Aggregation:

-

Solvent Choice: Using NMP instead of DMF, or adding chaotropic salts, can help disrupt aggregation.[31]

-

Elevated Temperatures: Performing couplings at higher temperatures can improve reaction kinetics and reduce aggregation.[28][31]

-

Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate coupling and deprotection steps, often overcoming aggregation-related issues.[28][31]

Racemization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps.[24][32] This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate from the desired peptide.[32]

Factors Influencing Racemization and Mitigation Strategies:

-

Coupling Reagents: The choice of coupling reagent and additives is critical. The use of HOBt or its analogs significantly suppresses racemization.[24][31]

-

Base: The type and concentration of the base used during coupling can impact racemization. Weaker, sterically hindered bases are often preferred.[33]

-

Amino Acid Identity: Certain amino acids, such as Histidine and Cysteine, are more prone to racemization.[31]

Monitoring the Synthesis

Real-time or step-wise monitoring of the synthesis is crucial for ensuring the quality of the final peptide.[34][35]

Common Monitoring Techniques:

-

Kaiser (Ninhydrin) Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result after a coupling step indicates an incomplete reaction.[19]

-

UV Monitoring of Fmoc Deprotection: The release of the Fmoc group can be quantified by monitoring the UV absorbance of the deprotection solution.[11]

-

Mass Spectrometry: Analysis of a small cleaved sample of the peptide-resin can confirm the correct mass of the growing chain.

Conclusion

The Fmoc-based solid-phase peptide synthesis strategy has become the dominant methodology in peptide chemistry for good reason.[][5] Its mild reaction conditions, orthogonal protection scheme, and amenability to automation have enabled the synthesis of increasingly complex and lengthy peptides.[5] A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and diligent monitoring are the keys to successfully harnessing the power of Fmoc-protected amino acids for the synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.

References

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8WHaWI15e7SN85eXkWsNT4qGyhZGPFM--iE9MJZWdH_DEjQELOPniO26KJvM1DI3SmxjIoie0HV0GnLVr0e0xsmdlDq-6oYijehZtvL4mBVR9vDEv9LU0w0-4GGl_HtoAjm8RB7q25CANkeJft-GiJpSkiCMcjgWPsEJe6WTcb6dBcVYLa8eFMCAnU_itIhD-NgSsgxq23uywh4PaqEacEy8T9CRE-oX9x0P9HCx]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDI8iME9I7KBZqtcuhZuUAPrV7QPgXQ3lzKi8PdOVKKPqwzvBjW17OOkaZySNoEdrWcmH98gfjlkjz4f-9K6nbeA6glrup2wfHQ8ofcX6di2xbRX_poZEal32Q4f1gJBkWmcFpVuuQtu020wZO4mLxHW9I5bAAgcyEWRuVw33AxeSrLfQFUGH01fqEqYxqmVaDwMlzipPNtiXVzBiXQrenCWHKoDtSg==]

- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_LS-3XTfhS3LD2w6kDNhwcAYJuoTFFcgVYkd2DeMmZcY_V0DRKmY6B1-0gT9NAukWgTzqOe3zdFMDxFOYpdO2RbgjKI42dF9nwYRrQlv0wJvSb6O0AuKY8uyrk_0UrQ-hSmtbbGAyGrg_P5CuBqLCeuRixYCM93w6]

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEA15WMYJyOVvGuDY5Prb_FCLX7880DieUaG_-r6qEGoPu_VJ5n1_VJSU5sYmJEOTKZlOD0mYOGS-0TxLZeHmuRSaPJ1z3CRcDEWadQ83TDUtHKWIe40F7advZHQmDXVEP11GuqoaZGaJOF8oTBvXDEaI_ji_FoQAqyVaKBxDkFMNzSDkogDYK8l17OOzevjQ0PQtG9lXnzHG2dtQu3TaMd1UmyPUrQ==]

- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrYGEI6FRUAwVb5X1Yvfpeq0aap66iH26NoaU9Ve8d5MaRcaWn8rmfGzd5jaqovTEapAChLIUdTIGOgNmOynfkSpbZbYJboWHrzxptOGS1Zs5WETrH6ZO9XULtBQhYIkdnQcL-RdKh_QMTPSoIrHmMXZssTcloQ_nvDqlZNZBqpDQSADdjn5o4tBI-RRQogoBmnqp-rrk8eI032DGXdg03lhGUDQ627XFrt4SGDHmkGpXlDDy9BHrVhuBst0INN5SnJ2-4Sao03ZWkZ8AI0czXxc9UHAz0NTY=]

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWaXSvOMXcVuPG-A7_b0As2dTa3Zg2aQRj0CA6AiYj5L6QqF-Ei60z8lNnU_FxIW-WT9LJnz6BtVDgnSmKG3SsUWVplf6PfdyMX69NURAmOryv1Lb_vicP314qXC08ZseWBt8U_-OUXP93B00y9BWXLRHpEtM3ovT4QDWyhcdnl51lYEHSif_rEGESDJQq97a55MV6SHbgOBj77-BhVvhh2GMckHuViZIHZ9sOQ==]

- Coupling Reagents. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcmBz3dp1wg1Vja397bnSuV5VvN5nNxCdPt3ucdyuOiBN5sXMIqjOvdw3I-CO_o2iCxZvoGh0tlwhx9-wnBQwajleVWz8ZWIWQz099IV1QW2M3jRN-K3U3cNBIheLe1sjligZDD0K_S_fY8xNIgvQuzU-vJUSv3I7lwDycHDjh2Dudi88xsXieX-Htdgc=]

- Monitoring reactions in solid-phase peptide synthesis by conductivity measurements. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2lOKMSAHTqYW2CkfmGQbrpUZYMkDFoXcYIXqXVcR5vWNcy8wLPh2UbOelVZ4RoNNIbtOMHsFm_rrN95SjC6PniXAv-IwE1gcY1NXEWiwWcvF7-a6fZg9Yic4gFOFbrSbeKB37jlAhYD44rdG8dg==]

- Peptide Cleavage from Resin Protocol. CDN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvVFTsuaPFEhLcnQS7PS_ey1YlNhhi3SCXPcdjBXiJLyLOHn66JEXWpwbcjAUsPRBn_btnmaN9yKLLBJiQ3RbP5_GAEzT_sr-FQV0bwuDUDJWixJXay2GL-0mCFPJkVAyXvw6E-5HYWRDjVWrB_a4dht3IlAMRkcRKf4biPFPp7J792gbiueDV3xbMhuoS4QvmMGdftpw2GPo_ziWciYSOvKHZq2U_jJkgdJ0=]

- Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTWYT2StBcOIsCQRuPAkEOQx-4jcJl6IGGyJiA4xVZrGx4b-E8T0v9ZdqiIxbyMDXdPgtKNNmcf3fgHo2YB09k4pkK0iwcNzqD-f2pRT6HmLWzj8x7iiO578bTfTAkg1RYeOZvH5H41vkKp36rOyjtjz2ZGJPRDY_eKDR7DGq7ggCmwQCN-Jy9]

- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc7hpgOWpVq0kDej3w5JzqnedDPbQ4JDLmgvBqP38wDyZEr54YR5ZjjcGz2MRI7XRAfrIDwNIxVir_qxtpvz7zrnIm0c7xTtar6r9jGt8bKX6fZcMNA3xIBwpXzsxgAWbcQRE9cw==]

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0tctN8aZPhL7MBEiUdYeA4wepbMx39Ha0rPapXH5w-P62B4qIQJDrNuLiV411kO4N3RNQx-86O4kno1bv10PGJHOtjvlck2cAMBRJHyvlpuqa1F0JgS8I2jDC2aTlE9CYwZfv_p0i4vC4mKoJymziH52KAxia4EoH1vO_zgJ1wEyZSSXA8x4AgUCpWItvTmP0WKbKIi4DRX6sNC4zvHv3Gu_EnCraE8s-eSsHnFje]

- Optimizing Peptide Coupling: Key Techniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgBFHbio2vh9oA6FxLpTN1h1c4RWQJ18CMaN1AcVxYQ_HBYnY9-Z84LtmEeIvzr2SBQWKvkMqcfbFEcd0RjqiF8thl9WH_uO29bqL-R4jIgrvyve2XIzq34FPOpIUgD4JTyt5bpg==]

- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9prk5oOIOWHqNP41kcBMGWmgH55eJzBBZLptwRGLHQBGmfFgsdlFZqWM6pLXjNfkgKIa90zjbRV7T5Fppw1WmBc-df299GpglmhXieLpaDOacEwopvMy1xPHB4lgemBLkkDimbkbc64CXfd25CpGVcgVjwpiTp-XlptlHipMxd5Z6TeN5k9Xwt7BdCeZFcykx7vtcAx0wyn3LnLsY3raVxMSU1c9A_W_UUw==]

- Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-u00u-oCThEHVtLfXEWvVwYcCP71AGQ-erEUHYeY7j0uAJv2dFxGNTbyCIeYonEv8bF0qNDqdlfh-bkAM1sE-5oAnWZR6HiQ3PzuGXqC3tPbbl4wfjJWpV5geDnEu-QecQr-X0lso0jHiW0BXci4LKxGq4gx7a9_P0fda3DI--csQjNFTyf2JdS0TQ7-5YA8j7mM2I255emZ0Qx1kCr6a8qNR7tbJHuJeAc=]

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvaIEwbCBDyZ794lS6vQIiHyK0yr3c9dzuwWR-ZuAu0oakALMuFUeHPZfMP5WNCCvTZfpSzN5g-wZo3RGXtPeNGmamy45yyUpWZyqiXNdFzgfNzSgvB0ijfcUgTzYRngIaXpIodP3HhxiWKVdEz6EfS3dRGY0nxGPsYlkrpK-XmTBNbjfsy_ZKxBqxaGY=]

- Overview of Fmoc Amino Acids. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGMqe4Gd_QdHvNPPHRKH2aMLvv2F_euAUbmAKxO7D46avM1TaUCb9c_IIgCZsW1Vvg_hUokIh8Y8y0HUuucqJloHdNNWqobVUmxYvGUKu0tY8I4tgVO9OgK84IJjx20HY=]

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlElrzkGxci886wVvIFdkeV5DfNesRhNUwrn33iS7ynqCDUtTxneFlXZ9Xiq1mp9E3mwgPcJ7o8QevFHwQw2ZF_7fDvChSnGJkUb6LOqvNIi4boyY9efLdUC3kynAoIPI6TIEeZrnzs3XgrFNn5ShmXBlNAObZ53YQcKtmHgXYsd3y3tTwV3gO8fRnJSgipQwXNZB_bl1PoA==]

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdA1Qx-b5R-5SaAP9fZjpmSYCdkLyKsxg7RPdUAC9k3_Ukn3MhsQr4NWfPTsTaZxjaU_EdqxaILslrjULw4PwtfNxqgWQGkQo04kGLKSGnZz0Dtc55HitUsQNViZ7RT0P5a4UgNSJih3QK-b4PHTfGjUyp3ZjtVOnbmoZKiIWrtT88x4bcBDCAf7lXzrgsa4KNSEECvePoeJkWOh-ezg==]

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED0mtH_NLpjEGN5x4eqnywChLwWd2H8Q15hYUZ_o1-XPtTRMDGItFQIrQ3kdyVY4OQGMc-5HaLxS5ru6Tk_cUz8oh4TRoJh6WrQaNfUUi2dn9xogm1XkmCiSRDlMPwvOZD2LXT]

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0kCepN8LkDkbY9LyY4evnA6XF_kxUdNWYXHGxMTUVNdqOUGnNgDU6Mq04BJQSc9ZQCszZ6CXlTOxOFj7BWPAKj8puUX_bG9OhcpUHEEb9xQ-gOEc62uELrGHg9CMVsKbFXqwWGfj0PTQAinkco2Lig-UTX_XHFFBP1CSsUYAuhC_SLi2wQqSkUxbL_3ZBK7D0rIgZAsse41jaMWyIDHT-kIkNUsK]

- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_9UJ1rwnWrCBMni4ZLQ2zxV4z7LjcYTfVbKBhvGkLLiFnjZbLs92rXgRdkcTb-52W4Bj7UaOG-nftTeOPUWWbVN38A6Kkc77rWT-l9PS0S1IlOT1z2Ku-QkcI5oVZNhg3KZ8=]

- Mastering Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR1wrEoc9w-RCTDkHvgiFSPAtg6b9FMA49DzWATIW8aWX-WsEBg6BieW1-uNPeOBjpy-ro6CjdWAx8bOS06rtemV4PGRtSDkQdkzIdi9as85eie5lAg0Tvx2JIBx5pQRMpDDDpFkteThahZDQH-c0A-8JHbQuuUA==]

- Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOKu0ahsAsnSO4jmrnnqN8kuQ_AfAcEmJkU9uA5aKVtatgjnt8FdauXQtbJ1IZ04LlSZ0q3lTCO5HMWsU1QxEJONXLabKVLvN_gvUJ57-NozJ76s0xYUCILsPqpcoxREffnbI]

- What is coupling reagents in peptide synthesis?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo5viBIuIlsNJPyFxsJOJH6l8W1q29moybpcdhbPN5cktDYlOOrxm2Dy3saS_Dw4xZMOK-TZXqRYA3ipNn2WzQOlDjMYQy02Hi4PN37SeMDDAIDVG8w4i0PoBMKRv92mV1_hBS7_89bXSkiSsOI92RxtRdXjtWt-bvk1QXwLal9-JHt0luJStMH2OX]

- Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKfgUOF9l00r0BX994iaHWY-hYO0Z_gM4MTQgY6JE-aIuT8qRy9bnfAqKmeG3rPWmDuR_PC-CmhebfBlUFMAGXAXDXa80Fe-BtktTvz4mMyeTeOwtJw-HKdvLwP5Uct0woXal01VlMon9uEjA3LDvMIN_raHYTopW1AzuLU_Q5EcPuW3rCN_wtKa6uKEot4jIBOTwQoqW5i1r08on_7S4HUcNBDHcpVZwBGJfNAF4]

- The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yAeftGjj6IHn1hj-2tAWpZR9woe3skq5z9mlSIhdSWf55MsATSGUg3ifKf2wsIH8eGZmVPbh-90OR73olrcEr7vccE-zm8EWOADjDvU7ntRRXXUROEELv786peR-GL2OIPzEH1l9o3al7hdWyOvFiE2SHbvLoMrKT5zT]

- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [URL: https://vertexaisearch.cloud.google.

- Cleavage from Resin. Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEDicByLD6gAsV2FXj2j6VPPRjWj0Nsmemi4LAqPKFHWAghSHOMSPTYrOb7tZ5pTmRlqlfP0XbpuNq3q_lFnWFUdD2OBx5HdS3iTu1AtOG51xn-BLFI8AdZB5lCrP4j1z7q294htDmvskeztIbDWig61DXedudvme0B3L5tiU7Q4D5O8aDWIv4OSDYTS-W55YjPDKyDywvuTyPTybDo5o6iU1J0c-yqw==]

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjsHgLQlqkUO_XaNhcsrF5xBuT3oAt4Uk9jl-AIOuZeK5x_ChyChqqUdZAY5b3TUgwuBkzhw3rFd7LiyLtftGY9D9PU_Pv8O0EJjcGaH8MX2d8T3hZzNAaxkVD6Eqos38DRNO-x-w=]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5owubQ-lFrdCQ1db30Nw86DmD-scncMLbRV-CJYXJtG-2c4S-y2fOXlbnU7CzRYuZrUop7HxwnbD6ddkFOmedqc0kkmmoH92BhOx7LuFjC01WS5K3-UTZlCuoiiuRwTjrFR9A-bx-jmS9sY=]

- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEucD1vKkamE-FW0upfGWXwAwXebr31VKlWh3AssZ3NgxeSfPaORJSXpLjunK78eGJgGGamH8inmo-Def4HCs52kpUZ-RFfrVZxUnauFb8mSCWtqThUmKVtK1h6-phmECHFcHXcRQ==]

- What is Solid-phase Peptide Synthesis?. Powder Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMSlzXVG1vyJTtuHdXUJ30bF1XXKZkgW3ssK2nprjdHAUMfUZqHgo8c4rhCgcrekaZv40hAmDpZZNva513iy_dGEKFHVMyKB41qleYBBj-kmm_R2TMRFJOT3R99SGd8UlmBPTJvv3dpK-Y0wEPO7Yb_DS0PsCxILoeYvG4-wK7GFMCA==]